molecular formula C16H14F3N3OS B1680809 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide CAS No. 196965-14-7

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

Cat. No.: B1680809
CAS No.: 196965-14-7
M. Wt: 353.4 g/mol
InChI Key: OQZOXHCRSXYSPM-UHFFFAOYSA-N
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Description

SB 221284 is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) 2B and 2C receptors. . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Biochemical Analysis

Biochemical Properties

SB 221284 interacts with the 5-HT2C/2B receptors, showing high selectivity with pKi values of 6.4, 7.9, and 8.6 for the 5-HT2A, 2B, and 2C receptors respectively . The nature of these interactions involves the binding of SB 221284 to these receptors, inhibiting their activity.

Cellular Effects

The effects of SB 221284 on cells are primarily mediated through its interaction with the 5-HT2C/2B receptors. By acting as an antagonist, SB 221284 can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, SB 221284 exerts its effects by binding to the 5-HT2C/2B receptors, thereby inhibiting their activity . This can lead to changes in gene expression and cellular signaling pathways.

Preparation Methods

The synthesis of SB 221284 involves several key steps. The reaction of 6-(trifluoromethyl)indoline with potassium thiocyanate and bromine in methanol produces 5-thiocyanato-6-(trifluoromethyl)indoline. This intermediate is then treated with ammonia in hot dioxane/water to yield the disulfide . The final product, SB 221284, is obtained through further purification and characterization processes.

Chemical Reactions Analysis

SB 221284 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The methylthio group in SB 221284 can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SB 221284 has a wide range of scientific research applications:

Properties

IUPAC Name

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZOXHCRSXYSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332080
Record name SB 221284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196965-14-7
Record name SB 221284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide
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5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide
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5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide
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5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

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